Boc-L-Cys(Propargyl)-OH (DCHA)

Click Chemistry Peptide Conjugation Bioconjugation

Boc-L-Cys(Propargyl)-OH (DCHA) is a modified L-cysteine amino acid featuring a Boc-protected N-terminus and an S-propargyl side chain. The DCHA suffix denotes its form as a dicyclohexylamine salt, which enhances stability and handling characteristics during solid-phase peptide synthesis (SPPS).

Molecular Formula C23H40N2O4S
Molecular Weight 440.6 g/mol
Cat. No. B15564422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Cys(Propargyl)-OH (DCHA)
Molecular FormulaC23H40N2O4S
Molecular Weight440.6 g/mol
Structural Identifiers
InChIInChI=1S/C12H23N.C11H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
InChIKeyCZZODMWFVQDUNT-WDBKTSHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-L-Cys(Propargyl)-OH (DCHA): A Click-Ready Amino Acid Building Block for Precision Peptide Conjugation


Boc-L-Cys(Propargyl)-OH (DCHA) is a modified L-cysteine amino acid featuring a Boc-protected N-terminus and an S-propargyl side chain. The DCHA suffix denotes its form as a dicyclohexylamine salt, which enhances stability and handling characteristics during solid-phase peptide synthesis (SPPS) . This compound is a fundamental alkyne-bearing building block used to introduce a chemically selective conjugation handle into peptides. The terminal alkyne group is specifically designed for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of 'click chemistry', enabling efficient and orthogonal ligation with azide-modified molecules, including fluorescent dyes, affinity tags, and carbohydrates [1].

Why Boc-L-Cys(Propargyl)-OH (DCHA) Cannot Be Replaced by Common Cysteine Analogs for Click Conjugation


Substituting Boc-L-Cys(Propargyl)-OH (DCHA) with a generic cysteine derivative like Boc-L-Cys(Methyl)-OH or Boc-L-Cys(Allyl)-OH results in a fundamental loss of chemical function . The S-propargyl group is the minimal structural unit required to act as an efficient alkyne partner in copper-catalyzed click reactions (CuAAC). Analogs with saturated alkyl chains (e.g., methyl) lack the reactive pi-system needed for cycloaddition, while analogs with alkene side chains (e.g., allyl) are not compatible with CuAAC. This specific reactivity is not a minor improvement but a binary switch: the molecule is either capable of orthogonal conjugation or it is not. Therefore, procurement of a specific alkyne handle like Boc-L-Cys(Propargyl)-OH (DCHA) is a non-negotiable requirement for experimental designs relying on this widely used, high-yielding bioorthogonal chemistry.

Evidence-Based Differentiation of Boc-L-Cys(Propargyl)-OH (DCHA) for Scientific Procurement


Chemical Reactivity: Alkyne Side Chain Enables Bioorthogonal Conjugation

Boc-L-Cys(Propargyl)-OH (DCHA) provides a terminal alkyne group, which is essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is not present in common cysteine analogs like Boc-L-Cys(Methyl)-OH, which has a non-reactive saturated side chain, or Boc-L-Cys(Allyl)-OH, which has an alkene side chain that does not participate in CuAAC . The S-propargyl group allows for site-specific peptide functionalization with azido-sugars in good yield, as demonstrated in the synthesis of 'glycoRGD' peptides via CuAAC [1].

Click Chemistry Peptide Conjugation Bioconjugation

Physical Form and Stability: DCHA Salt Provides Enhanced Handling vs. Neutral Form

Boc-L-Cys(Propargyl)-OH is supplied as a DCHA (dicyclohexylamine) salt. Compared to the neutral free acid form (CAS 1260119-25-2), the DCHA salt (CAS not explicitly specified for the salt but derived from the free acid) offers superior stability at room temperature and is less prone to degradation during storage and handling . The DCHA form has a molecular weight of 440.64 g/mol and is an off-white powder, while the free acid form has a molecular weight of 259.32 g/mol and is also a solid [1]. The DCHA salt is recommended for long-term storage at 0-8°C, whereas the free acid is typically stored at -20°C, indicating the salt's enhanced stability under standard laboratory conditions .

Solid-Phase Peptide Synthesis Amino Acid Handling Storage Stability

Procurement Quality Metric: Vendor-Assured High Purity Minimizes Batch Variability

To ensure consistent performance in automated peptide synthesizers, a high and well-defined purity is a critical procurement metric. Boc-L-Cys(Propargyl)-OH (DCHA) is commercially available with a specification of ≥ 98% purity as determined by High-Performance Liquid Chromatography (HPLC) . This specification is consistently provided across multiple suppliers. In contrast, the purity of the non-DCHA free acid form is often specified more loosely, e.g., 'usually 95%' .

Quality Control Reproducibility Peptide Synthesis

High-Impact Application Scenarios for Boc-L-Cys(Propargyl)-OH (DCHA) Based on Validated Evidence


Construction of Neoglycopeptides via Site-Specific CuAAC Conjugation

Boc-L-Cys(Propargyl)-OH (DCHA) is specifically procured to introduce an alkyne handle during the solid-phase synthesis of a cysteine-containing peptide. Following cleavage and deprotection, the resulting S-propargyl peptide is then reacted with an azide-functionalized carbohydrate in a CuAAC reaction. This strategy has been validated for creating neoglycopeptides, with the conjugated product showing altered biological activity (e.g., lowered IC50 in platelet aggregation assays) [1]. The DCHA salt's superior stability ensures the building block retains its reactive alkyne group throughout the SPPS process, which is essential for the final conjugation step.

Synthesis of Dual-Modified Peptide Probes via Orthogonal Conjugation

This compound is an ideal starting material for creating peptide probes with two distinct functional groups. Following the incorporation of Boc-L-Cys(Propargyl)-OH (DCHA) into a peptide, the free N-terminus can be modified with one entity (e.g., a biotin tag or fluorescent dye). Subsequently, the S-propargyl group can be used for a secondary, orthogonal modification via photoinduced thiol-yne coupling with a glycosyl thiol, enabling the synthesis of a dual-glycosylated peptide [2]. The use of the DCHA salt ensures the building block is robust enough to withstand multiple synthetic steps.

Development of PET Imaging Agents Using Radiolabeled Azides

The use of Boc-L-Cys(Propargyl)-OH (DCHA) is a key enabling step in the development of novel PET tracers. The target peptide is first synthesized with the S-propargyl handle. In a separate process, an azido-sugar is radiolabeled with fluorine-18 (18F). The two components are then conjugated under mild conditions using CuAAC, a method chosen for its efficiency and compatibility with the short half-life of the radionuclide [REFS-1, REFS-3]. The reliability and high purity (≥98%) of the DCHA building block are critical for minimizing side products in this late-stage, high-value conjugation step, which directly impacts the radiochemical yield and purity of the final imaging agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Cys(Propargyl)-OH (DCHA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.